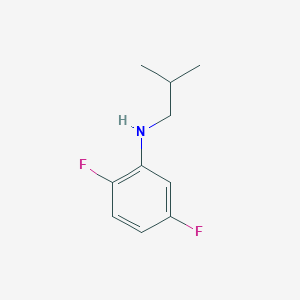

(2,5-Difluorophenyl)isobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGEGDVECZYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Difluorophenyl Isobutylamine and Its Analogues

Stereoselective Synthesis Approaches for Chiral (2,5-Difluorophenyl)isobutylamine Isomers

The production of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological activities and metabolic profiles. Biocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high stereoselectivity under mild reaction conditions. nih.gov

One of the key biocatalytic approaches for synthesizing chiral amines is the use of ω-transaminases (ω-TAs). mdpi.com These enzymes can be employed in the kinetic resolution of racemic amines, the asymmetric synthesis from pro-chiral ketones, and the deracemization of racemic amines. mdpi.com For the synthesis of chiral (2,5-Difluorophenyl)isobutylamine, a pro-chiral ketone such as 1-(2,5-difluorophenyl)propan-2-one would be a suitable starting material for asymmetric synthesis using ω-TAs. researchgate.net The choice of an (R)- or (S)-selective transaminase would yield the corresponding enantiomer of the target amine with high enantiomeric excess. nih.gov

Reductive aminases are another class of enzymes that can be utilized for the synthesis of chiral fluoroamines from prochiral ketones. nih.gov These enzymes exhibit high activity in the reductive amination of ketones and can be used to produce fluorinated amines. nih.gov

Kinetic resolution using lipases is another enzymatic method to obtain optically enriched β-fluoroamines. acs.org While this method is effective, it is inherently limited to a maximum yield of 50% for the desired enantiomer. acs.orgresearchgate.net To overcome this limitation, dynamic kinetic resolution processes can be employed, which combine the enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

| Method | Enzyme Type | Starting Material | Key Advantage | Potential Limitation |

| Asymmetric Synthesis | ω-Transaminase | Pro-chiral ketone | High enantioselectivity and theoretical 100% yield | Enzyme stability and cost of cofactors |

| Kinetic Resolution | Lipase/Amine Transaminase | Racemic amine | Access to both enantiomers | Maximum 50% yield for one enantiomer |

| Reductive Amination | Reductive Aminase | Pro-chiral ketone | High activity for fluorinated substrates | Coenzyme cost |

Novel Catalytic Strategies in the Formation of Carbon-Nitrogen and Carbon-Carbon Bonds for Isobutylamine (B53898) Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-N and C-C bond formation. The synthesis of fluorinated anilines, which can be precursors to compounds like (2,5-Difluorophenyl)isobutylamine, can be achieved through the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.govacs.org

A notable challenge in these reactions is the instability of the fluoroalkylaniline products under the typical strong base and high-temperature conditions. nih.govacs.org To address this, methodologies have been developed using weaker bases, such as potassium phenoxide (KOPh), in conjunction with specialized phosphine ligands like AdBippyPhos. nih.gov These conditions allow for the coupling to proceed in high yield with low catalyst loadings and tolerate a wider range of functional groups. nih.govnih.gov The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govacs.orgnih.gov

| Catalyst System | Base | Aryl Halide | Key Features |

| [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Aryl bromides and chlorides | Mild conditions, low catalyst loading, high functional group tolerance |

| Pd(OAc)₂ / Buchwald ligands | NaOtBu | Aryl triflates | Effective for electron-rich and electron-poor arenes |

Reductive amination is a widely used and powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. harvard.edu This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

For the synthesis of (2,5-Difluorophenyl)isobutylamine, the corresponding ketone, 1-(2,5-difluorophenyl)propan-2-one, can be reacted with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being particularly selective for the iminium ion over the starting carbonyl compound. harvard.edu More recently, BH₃N(C₂H₅)₃ has been reported as an efficient reductant for this transformation. semanticscholar.orgnih.gov

The choice of reducing agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired amine. organic-chemistry.org

The synthesis of (2,5-Difluorophenyl)isobutylamine can be achieved through a multi-step sequence starting from readily available fluorinated building blocks like 1,4-difluorobenzene or 2,5-difluorobenzaldehyde.

One potential route starting from 2,5-difluorobenzaldehyde could involve a Grignard reaction with isopropylmagnesium bromide to form the corresponding secondary alcohol. Subsequent oxidation would yield the ketone, 1-(2,5-difluorophenyl)propan-2-one. This ketone can then be converted to the target amine via reductive amination as described in the previous section.

Alternatively, starting from 1,4-difluorobenzene, a Friedel-Crafts acylation with isobutyryl chloride could introduce the isobutyryl group, which can then be converted to the amine functionality through various synthetic transformations.

Electrochemical methods offer a sustainable and often safer alternative to traditional chemical synthesis. epa.gov Electrofluorination, for instance, is a method for preparing organofluorine compounds. wikipedia.org While direct electrochemical amination is less common, electrochemical methods can be employed in the synthesis of precursors.

For example, the electrochemical reduction of a suitable nitro compound, such as 1-(2,5-difluorophenyl)-2-nitropropane, could yield the desired amine. Electrochemical methods can also be used for the generation of reagents in situ, which can enhance safety and reduce waste. Flow electrochemistry, in particular, provides a scalable and safe platform for conducting fluorination reactions. nih.gov

Green Chemistry Principles in (2,5-Difluorophenyl)isobutylamine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact and enhance sustainability. asynt.com

Biocatalysis , as discussed in section 2.1, is a prime example of a green chemistry approach. mdpi.com Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. mdpi.comnih.gov They are also highly selective, which minimizes the formation of byproducts and simplifies purification processes. nih.gov

Flow chemistry , or continuous processing, offers several advantages over traditional batch manufacturing. asynt.comchemicalindustryjournal.co.uk It allows for better control over reaction parameters such as temperature and mixing, leading to improved safety and reproducibility. asynt.combeilstein-journals.org The smaller reaction volumes at any given time in a flow reactor also enhance safety, especially for highly exothermic or hazardous reactions. chemicalindustryjournal.co.uk Furthermore, flow chemistry can facilitate the integration of synthesis, in-line analysis, and purification into a continuous process, increasing efficiency. beilstein-journals.org

The use of sustainable reagents and solvents is another key aspect of green chemistry. rsc.org For instance, metal-free fluorination strategies using safer fluorinating agents like Selectfluor are being developed. rsc.org The use of water as a cosolvent in such reactions further enhances their green credentials. rsc.org

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Biocatalysis | Use of enzymes like transaminases and lipases for stereoselective synthesis. mdpi.com | Mild reaction conditions, high selectivity, reduced waste. nih.gov |

| Flow Chemistry | Continuous manufacturing of the target compound or its intermediates. asynt.com | Enhanced safety, better process control, increased efficiency. chemicalindustryjournal.co.ukbeilstein-journals.org |

| Sustainable Reagents | Employing metal-free fluorination methods and safer reagents. rsc.org | Reduced toxicity and environmental impact. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

Scale-Up Considerations and Process Optimization for Research and Industrial Applications

Transitioning the synthesis of (2,5-Difluorophenyl)isobutylamine from a laboratory setting to a larger scale, suitable for research and industrial applications, necessitates careful consideration of various factors to ensure safety, efficiency, and economic viability. Process optimization is key to achieving high yields and purity while minimizing costs and environmental impact.

A common and effective strategy for the synthesis of phenethylamines, including fluorinated analogues, involves the reduction of β-nitrostyrene precursors. beilstein-journals.orgmdma.chmdma.ch This approach is often preferred for its reliability and the relative accessibility of the starting materials.

A plausible synthetic route to (2,5-Difluorophenyl)isobutylamine begins with the Henry reaction between 2,5-difluorobenzaldehyde and nitropropane to form the corresponding β-nitrostyrene derivative. This intermediate is then reduced to the target amine. The scale-up and optimization of this two-step process present several key challenges and opportunities.

Key Synthetic Steps and Optimization Parameters:

| Step | Reaction | Key Parameters for Optimization | Potential Scale-Up Challenges |

| 1 | Henry Reaction | Base catalyst, solvent, temperature, reaction time | Exothermic reaction control, product isolation and purification |

| 2 | Reduction of β-nitrostyrene | Reducing agent, catalyst, pressure (for hydrogenation), temperature, solvent | Handling of hazardous reagents, catalyst filtration, consistent yield and purity |

Process Optimization in Detail:

For the initial Henry reaction, the choice of base and solvent is critical. While simple bases like sodium hydroxide can be effective, the use of milder catalysts such as ammonium acetate can offer better control and reduce side reactions on a larger scale. Optimization of the reaction temperature is also crucial to manage the exothermic nature of the reaction and prevent the formation of impurities.

The reduction of the β-nitrostyrene intermediate is arguably the most critical step for scale-up. While powerful reducing agents like lithium aluminum hydride are effective on a small scale, their use in industrial processes is often limited due to safety concerns and handling difficulties. mdma.ch

A more scalable and safer alternative is catalytic hydrogenation. mdma.chmdma.ch The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere offers a cleaner and more efficient reduction. mdma.chmdma.ch However, several parameters need to be carefully optimized for large-scale production:

Catalyst Loading and Activity: The amount of catalyst used must be minimized to reduce costs without compromising reaction time and completion. The activity of the catalyst can also be influenced by the presence of impurities, necessitating high-purity starting materials.

Hydrogen Pressure and Temperature: Optimizing these parameters is essential for achieving complete reduction while ensuring the process remains safe. High pressures can increase reaction rates but also require specialized and more expensive equipment. mdma.ch

Solvent Selection: The choice of solvent affects not only the reaction kinetics but also the ease of product isolation and purification. Solvents that facilitate both the reaction and the subsequent work-up are highly desirable for industrial applications.

Another promising reduction method that avoids the need for high-pressure hydrogenation is the use of sodium borohydride in combination with a catalyst like copper(II) chloride. beilstein-journals.orgchemrxiv.orgchemrxiv.org This system has been shown to be effective for the reduction of β-nitrostyrenes under milder conditions, making it an attractive option for scale-up. beilstein-journals.orgchemrxiv.org

Challenges in Handling Fluorinated Compounds:

The presence of fluorine atoms in the aromatic ring introduces specific challenges during synthesis and scale-up. The handling of fluorinating agents and fluorinated intermediates often requires specialized equipment due to their corrosive and potentially toxic nature. chimia.ch Therefore, process safety management becomes a paramount concern in any industrial-scale synthesis of (2,5-Difluorophenyl)isobutylamine.

Computational Chemistry and Theoretical Characterization of 2,5 Difluorophenyl Isobutylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of (2,5-Difluorophenyl)isobutylamine. Methods like Density Functional Theory (DFT) are used to determine the molecule's optimized geometry, electronic distribution, and reactivity descriptors. kmu.edu.tr

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic structure. These electronegative atoms withdraw electron density from the aromatic ring, affecting its reactivity. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electrophilic and nucleophilic sites of the molecule. nih.gov These maps are crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

Table 1: Calculated Quantum Chemical Parameters for (2,5-Difluorophenyl)isobutylamine

| Parameter | Value | Significance |

| HOMO Energy | Value | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Value | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Value | Measures the overall polarity of the molecule. |

Note: The specific values in this table are placeholders and would be determined through actual quantum chemical calculations.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the isobutylamine (B53898) side chain and its orientation relative to the difluorophenyl ring results in multiple possible conformations for (2,5-Difluorophenyl)isobutylamine. Conformational analysis aims to identify the most stable, low-energy conformations and understand the energy barriers between them. researchgate.net

The potential energy surface (PES) of the molecule is explored by systematically rotating the rotatable bonds. researchgate.net This process helps in understanding the molecule's preferred shapes in different environments. The conformational energy landscape reveals the relative populations of different conformers at a given temperature. researchgate.netchemrxiv.org The interactions between the fluorine atoms and the amine group can lead to specific intramolecular hydrogen bonds or other noncovalent interactions that stabilize certain conformations. chemrxiv.org

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of (2,5-Difluorophenyl)isobutylamine in a solvent, typically water, to mimic physiological conditions. dovepress.comnih.govnih.gov These simulations track the movements of atoms over time, offering a view of the molecule's flexibility and its interactions with the surrounding solvent molecules. dovepress.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. dovepress.comnih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. dovepress.comnih.gov

Radial Distribution Function (RDF): To understand the arrangement of solvent molecules around the solute. dovepress.comnih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent. dovepress.comnih.gov

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Computational methods are extensively used to predict how (2,5-Difluorophenyl)isobutylamine might interact with biological targets like proteins. frontiersin.orgresearchgate.net

Docking Studies with Relevant Protein Binding Sites (e.g., Monoamine Transporters, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.govnih.gov For (2,5-Difluorophenyl)isobutylamine, docking studies would typically focus on monoamine transporters (like dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters) and various receptors, given its structural similarity to other phenethylamines. nih.govnih.gov

These studies help in:

Identifying the most likely binding pose of the molecule within the protein's active site.

Estimating the binding affinity, which indicates the strength of the interaction.

Understanding the key amino acid residues involved in the interaction.

Homology modeling may be employed if the crystal structure of the target protein is not available. nih.gov

Analysis of Fluorine-Mediated Noncovalent Interactions in Protein-Ligand Systems

The fluorine atoms in (2,5-Difluorophenyl)isobutylamine can participate in various noncovalent interactions that are crucial for its binding to biological targets. These interactions include:

Hydrogen bonds: Fluorine can act as a weak hydrogen bond acceptor.

Halogen bonds: The fluorine atom can interact with nucleophilic atoms.

Multipole interactions: Due to the high electronegativity of fluorine, the C-F bond has a significant dipole moment, leading to favorable electrostatic interactions.

Analyzing these fluorine-mediated interactions helps in understanding the specificity and affinity of the molecule for its target proteins. chemrxiv.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatics and QSAR studies are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org By analyzing a dataset of similar molecules with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like (2,5-Difluorophenyl)isobutylamine.

These approaches involve:

Calculating a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, and 3D descriptors).

Using statistical methods or machine learning algorithms to create a predictive model.

Validating the model to ensure its reliability.

QSAR studies can provide valuable insights into the structural features that are important for the biological activity of this class of compounds. frontiersin.org

Molecular Interactions and Biochemical Mechanisms of Action

In Vitro Characterization of Enzyme Inhibition and Substrate Specificity

Monoamine Oxidase (MAO) Inhibition Kinetics and Isoform Selectivity (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters. wikipedia.org The potential for (2,5-Difluorophenyl)isobutylamine to act as an inhibitor of these enzymes has not been documented. A full kinetic analysis, including the determination of IC50 (half-maximal inhibitory concentration) and K_i_ (inhibition constant) values, would be necessary to ascertain its potency and selectivity for MAO-A versus MAO-B. Such data would be crucial for predicting its potential effects on the levels of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.gov

Dopamine Beta-Hydroxylase (DBH) Interactions

Dopamine beta-hydroxylase (DBH) is the enzyme responsible for the conversion of dopamine to norepinephrine. wikipedia.orggenecards.org Inhibition of DBH can alter the balance between these two crucial neurotransmitters. medlink.com There is no available research to indicate whether (2,5-Difluorophenyl)isobutylamine interacts with, inhibits, or serves as a substrate for DBH.

The pharmacological effects of a compound are often defined by its binding affinity and functional activity at various neurotransmitter receptors and transporters. For a compound with the structure of (2,5-Difluorophenyl)isobutylamine, the serotonin receptors and monoamine transporters are of primary interest.

Receptor Binding Profiling and Ligand-Receptor Dynamics

Serotonin Receptor (e.g., 5-HT2A, 5-HT2C) Agonism/Antagonism Characterization

The 5-HT2A and 5-HT2C serotonin receptors are important targets for many psychoactive compounds, mediating a range of central nervous system effects. nih.gov Characterizing the interaction of (2,5-Difluorophenyl)isobutylamine with these receptors would involve radioligand binding assays to determine its affinity (K_i_ or K_d_ values) and functional assays to establish whether it acts as an agonist, antagonist, or inverse agonist, and to quantify its efficacy and potency (EC50 or IC50 values). No such binding or functional data have been reported for this specific compound.

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Interaction Mechanisms

The dopamine transporter (DAT) and norepinephrine transporter (NET) are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. nih.govfrontiersin.org Many stimulant compounds act by inhibiting these transporters. d-nb.info The affinity of (2,5-Difluorophenyl)isobutylamine for DAT and NET, and its ability to inhibit neurotransmitter reuptake, remain uncharacterized. Determining these properties through in vitro binding and uptake inhibition assays would be fundamental to understanding its potential impact on dopaminergic and noradrenergic signaling.

Adrenergic Receptor (α and β) Affinity and Functional Activity

The adrenergic receptors, broadly classified into α and β subtypes, are G protein-coupled receptors that mediate the physiological effects of the catecholamines norepinephrine and epinephrine. The affinity and functional activity of a ligand at these receptors determine its pharmacological profile.

Affinity and Functional Activity Data (Hypothetical):

To illustrate the type of data required for a comprehensive understanding, the following interactive table presents hypothetical binding affinities (Kᵢ) and functional activities (EC₅₀ and Eₘₐₓ) for (2,5-Difluorophenyl)isobutylamine at various adrenergic receptor subtypes. It is crucial to note that these values are for illustrative purposes only and are not based on experimental results.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Maximal Efficacy (Eₘₐₓ, %) |

| α₁ | 500 | 1000 | 60 |

| α₂ | 250 | 500 | 75 |

| β₁ | 800 | 1500 | 40 |

| β₂ | 1200 | 2000 | 30 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Eₘₐₓ (Maximal Efficacy): The maximum response achievable from a drug.

Mechanistic Insights into Molecular Recognition of Fluorinated Phenethylamines

The introduction of fluorine atoms onto the phenyl ring of phenethylamines can significantly alter their interaction with adrenergic receptors. Fluorine's high electronegativity and small size can influence the electronic distribution of the aromatic ring and lead to specific non-covalent interactions with the receptor's binding pocket.

Key interactions that are likely to play a role in the molecular recognition of fluorinated phenethylamines include:

Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming interactions with donor groups within the receptor's amino acid residues.

Electrostatic Interactions: The electron-withdrawing nature of fluorine can create a dipole moment in the phenyl ring, influencing electrostatic interactions with charged or polar residues in the binding site.

Hydrophobic Interactions: The fluorinated phenyl ring will still participate in hydrophobic interactions with nonpolar residues in the receptor.

C-F···π Interactions: The interaction between the carbon-fluorine bond and aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan can contribute to binding affinity.

Computational modeling and molecular docking studies are valuable tools for predicting and analyzing these interactions, providing insights into the specific binding pose and the key residues involved in molecular recognition.

Structure-Activity Relationships (SAR) of (2,5-Difluorophenyl)isobutylamine Analogues

The systematic modification of the (2,5-Difluorophenyl)isobutylamine structure can provide valuable information about the chemical features essential for its adrenergic activity. Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues to determine how changes in molecular structure affect biological activity.

Key structural modifications and their potential impact on adrenergic receptor affinity and selectivity include:

Position of Fluorine Atoms: Moving the fluorine atoms to different positions on the phenyl ring (e.g., 2,4-difluoro, 3,4-difluoro) would likely alter the electronic properties and steric profile of the molecule, leading to changes in receptor binding.

Substitution on the Phenyl Ring: Introducing other substituents (e.g., hydroxyl, methoxy (B1213986), methyl) alongside the fluorine atoms would further modulate the compound's properties. For instance, hydroxyl groups are often crucial for high-affinity binding to adrenergic receptors.

Modification of the Isobutylamine (B53898) Side Chain: Altering the length or branching of the alkylamine side chain can impact receptor selectivity. For example, increasing the bulk of the N-substituent on a phenethylamine (B48288) scaffold generally favors β-receptor selectivity over α-receptor selectivity.

Stereochemistry: The presence of a chiral center in the isobutylamine side chain means that the two enantiomers could exhibit different affinities and efficacies at adrenergic receptors.

Illustrative SAR Data Table (Hypothetical):

This interactive table presents a hypothetical SAR study for a series of (2,5-Difluorophenyl)isobutylamine analogues, demonstrating how structural changes might influence α₂-adrenergic receptor binding affinity.

| Analogue | Modification | α₂-Adrenergic Receptor Binding Affinity (Kᵢ, nM) |

| (2,5-Difluorophenyl)isobutylamine | - | 250 |

| Analogue A | 3,4-Difluoro substitution | 180 |

| Analogue B | 4-Hydroxy substitution | 90 |

| Analogue C | N-methyl substitution | 350 |

| Analogue D | (R)-enantiomer | 150 |

| Analogue E | (S)-enantiomer | 400 |

These hypothetical data suggest that moving the fluorine atoms to the 3 and 4 positions, or adding a hydroxyl group, could increase binding affinity. N-methylation might decrease affinity, and the (R)-enantiomer could be more potent than the (S)-enantiomer. It is important to reiterate that this is a conceptual illustration of an SAR table.

Metabolism and Biotransformation Studies of 2,5 Difluorophenyl Isobutylamine

Identification of Major Metabolic Pathways in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In the absence of specific data for (2,5-Difluorophenyl)isobutylamine, we can only describe the general metabolic pathways that are typically investigated for structurally related compounds.

Oxidative Biotransformation (e.g., N-dealkylation, Aromatic Hydroxylation, Side-chain Oxidation)

Oxidative biotransformation, or Phase I metabolism, introduces or exposes functional groups on a molecule. For compounds similar to (2,5-Difluorophenyl)isobutylamine, researchers would typically investigate several key oxidative reactions:

N-dealkylation: The removal of the isobutyl group from the nitrogen atom.

Aromatic Hydroxylation: The addition of a hydroxyl group to the difluorophenyl ring. The fluorine atoms on the ring would influence the position of this hydroxylation.

Side-chain Oxidation: Oxidation of the isobutyl side chain, for instance, at the carbon atom adjacent to the nitrogen (alpha-carbon) or at other positions on the isobutyl group.

Studies on other amphetamine-like compounds have shown that the specific pattern of these oxidative reactions is highly dependent on the substituents on both the phenyl ring and the amino group.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidation, the resulting metabolites, now possessing a reactive handle like a hydroxyl group, can undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, increasing its water solubility and facilitating its excretion from the body. Key conjugation reactions include:

Glucuronidation: The attachment of glucuronic acid.

Sulfation: The addition of a sulfonate group.

For a metabolite of (2,5-Difluorophenyl)isobutylamine that has undergone aromatic hydroxylation, these conjugation reactions would be expected to be major pathways for its elimination.

Role of Specific Enzymes in (2,5-Difluorophenyl)isobutylamine Metabolism

The biotransformation of chemical compounds is catalyzed by a variety of enzymes.

Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the oxidative metabolism of a vast number of drugs and other foreign compounds. wikipedia.orgucl.ac.uk For phenethylamine (B48288) derivatives, CYP2D6 and CYP3A4 are often the primary enzymes involved. nih.govnih.govnih.govnih.gov

CYP2D6: This enzyme is known for its role in the metabolism of many psychoactive compounds. wikipedia.orgnih.govnih.gov It is highly polymorphic, leading to significant individual differences in metabolic capacity. nih.govnih.gov For amphetamine and its analogues, CYP2D6 is often involved in aromatic hydroxylation. wikipedia.org

CYP3A4: This is one of the most abundant CYP enzymes in the human liver and is involved in the metabolism of a wide range of substrates. nih.govnih.gov It often participates in N-dealkylation reactions. nih.govnih.gov

Without experimental data, the specific contributions of CYP2D6 and CYP3A4 to the metabolism of (2,5-Difluorophenyl)isobutylamine remain unknown.

Flavin-Containing Monooxygenases (FMOs)

Flavin-Containing Monooxygenases (FMOs) are another class of Phase I enzymes that can oxidize nitrogen- and sulfur-containing compounds. researchgate.net They are distinct from CYPs and can play a significant role in the metabolism of certain amines. researchgate.net Whether FMOs contribute to the metabolism of (2,5-Difluorophenyl)isobutylamine has not been investigated.

Other Phase I and Phase II Enzymes

Other enzymes that could potentially be involved in the metabolism include:

Other CYP isoforms: Depending on the substrate, other CYPs such as CYP1A2, CYP2C9, or CYP2C19 could play a role.

Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of endogenous and exogenous amines.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are the key enzyme families responsible for glucuronidation and sulfation in Phase II metabolism.

While a theoretical framework for the metabolism of (2,5-Difluorophenyl)isobutylamine can be proposed based on its chemical structure and the known metabolic pathways of related compounds, there is currently no published scientific evidence to substantiate these predictions. The lack of in vitro metabolism studies using systems such as human liver microsomes or hepatocytes means that the major metabolic pathways, the identity of the metabolites, and the specific enzymes involved in the biotransformation of (2,5-Difluorophenyl)isobutylamine are yet to be determined. This represents a clear knowledge gap that would need to be addressed by future research to understand the disposition of this compound in biological systems.

Metabolite Identification and Structural Elucidation Using High-Resolution Techniques

The identification and structural elucidation of metabolites of (2,5-Difluorophenyl)isobutylamine would hypothetically rely on advanced analytical methodologies, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). While direct metabolic studies on (2,5-Difluorophenyl)isobutylamine are not extensively available in public literature, the application of HRMS techniques can be inferred from metabolic studies of similar fluorinated and phenethylamine-based compounds.

High-resolution techniques, such as those employing Orbitrap or time-of-flight (TOF) mass analyzers, provide highly accurate mass measurements, often with sub-parts-per-million (ppm) mass accuracy. This precision is crucial for determining the elemental composition of unknown metabolites, thereby facilitating their structural identification.

The general workflow for metabolite identification using LC-HRMS would involve the incubation of (2,5-Difluorophenyl)isobutylamine with liver microsomes or hepatocytes, followed by the analysis of the resulting mixture. The data acquired would then be processed using sophisticated software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions.

Key metabolic transformations anticipated for a compound like (2,5-Difluorophenyl)isobutylamine, based on its structure, include:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the difluorophenyl ring is a common metabolic pathway for aromatic compounds, catalyzed by cytochrome P450 (CYP) enzymes.

Oxidative Deamination: The amine group of the isobutylamine (B53898) side chain is susceptible to oxidative deamination, a major metabolic route for many phenethylamines, leading to the formation of a ketone or carboxylic acid metabolite. caymanchem.com

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite. caymanchem.com

Conjugation Reactions: Following initial Phase I metabolism (oxidation, hydrolysis), the resulting metabolites can undergo Phase II conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. caymanchem.com

The table below illustrates the potential metabolites of (2,5-Difluorophenyl)isobutylamine that could be identified using high-resolution mass spectrometry.

| Potential Metabolite | Metabolic Reaction | Predicted Molecular Formula | Predicted Exact Mass |

| (2,5-Difluorophenyl)isobutylamine | Parent Compound | C10H13F2N | 185.1016 |

| Hydroxy-(2,5-difluorophenyl)isobutylamine | Aromatic Hydroxylation | C10H13F2NO | 201.0965 |

| (2,5-Difluorophenyl)isobutanone | Oxidative Deamination | C10H10F2O | 184.0700 |

| N-Oxide of (2,5-Difluorophenyl)isobutylamine | N-Oxidation | C10H13F2NO | 201.0965 |

| Glucuronide conjugate of Hydroxy-(2,5-difluorophenyl)isobutylamine | Glucuronidation | C16H21F2NO7 | 377.1286 |

Comparative Metabolic Profiling of (2,5-Difluorophenyl)isobutylamine with Related Phenethylamines

A comparative metabolic profiling approach provides valuable insights into how structural modifications, such as fluorine substitution, influence the biotransformation of phenethylamine-based compounds. The presence of two fluorine atoms on the phenyl ring of (2,5-Difluorophenyl)isobutylamine is expected to significantly impact its metabolism compared to non-fluorinated analogues and other related phenethylamines.

Fluorine substitution can alter a molecule's electronic properties and metabolic stability. researchgate.netmdpi.com The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to hydroxylation in non-fluorinated compounds. psu.edu

In a comparative study, the metabolic profile of (2,5-Difluorophenyl)isobutylamine could be contrasted with compounds such as:

Amphetamine: A well-studied phenethylamine, its metabolism primarily involves aromatic hydroxylation and oxidative deamination. caymanchem.com

2-Fluorophenethylamine: A singly fluorinated analogue, which would help to elucidate the specific impact of the second fluorine atom in the 2,5-difluoro- substitution pattern.

2,5-Dimethoxyphenethylamine: A non-fluorinated analogue with substitutions at the same positions, allowing for a direct comparison of the electronic effects of fluorine versus methoxy (B1213986) groups on metabolism.

The following table provides a hypothetical comparative overview of the primary metabolic pathways for these compounds.

| Compound | Primary Metabolic Pathways | Key Influencing Structural Feature |

| (2,5-Difluorophenyl)isobutylamine | Expected to be a combination of aromatic hydroxylation (potentially slower), oxidative deamination, and N-oxidation. | Two electron-withdrawing fluorine atoms on the aromatic ring. |

| Amphetamine | Aromatic hydroxylation at the 4-position, oxidative deamination. caymanchem.com | Unsubstituted phenyl ring. |

| 2-Fluorophenethylamine | Aromatic hydroxylation, oxidative deamination. The fluorine may influence the position and rate of hydroxylation. | Single electron-withdrawing fluorine atom. |

| 2,5-Dimethoxyphenethylamine | O-demethylation followed by hydroxylation and conjugation. | Two electron-donating methoxy groups. |

The study of compounds like 2,5-difluoroaminobenzene has shown that cytochrome P450-catalyzed aromatic hydroxylation is a main metabolic pathway. nih.gov Conversely, for 2,5-difluoronitrobenzene, glutathione (B108866) conjugation is the predominant route. nih.gov These findings suggest that the functional group attached to the difluorophenyl ring plays a crucial role in determining the primary metabolic fate. For (2,5-Difluorophenyl)isobutylamine, with its amine functional group, a metabolic profile more akin to other phenethylamines, but modulated by the fluorine substituents, is the most probable scenario.

Advanced Analytical Methodologies for Research on 2,5 Difluorophenyl Isobutylamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating (2,5-Difluorophenyl)isobutylamine from reaction mixtures and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like (2,5-Difluorophenyl)isobutylamine. Its versatility is enhanced by the use of various detection methods, each offering specific advantages. To enable detection, derivatization is often necessary, especially for compounds lacking a UV chromophore. google.com For instance, a derivatizing agent can be used to introduce a UV-absorbing moiety, allowing for sensitive detection by a UV detector. google.com

The choice of stationary phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used. For complex mixtures containing structurally similar compounds, more specialized columns like C18-pentafluorophenyl (PFP) can provide enhanced resolution. nih.gov The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the desired retention and separation of the analyte from impurities.

Table 1: HPLC Method Parameters for Amine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 or C18-PFP, various dimensions |

| Mobile Phase | Gradient of acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV/Vis (after derivatization), MS, ELSD |

| Injection Volume | 5 - 20 µL |

This table presents a generalized set of HPLC conditions that can be adapted for the analysis of (2,5-Difluorophenyl)isobutylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of volatile compounds or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique. sigmaaldrich.com Due to the polar nature of amines, derivatization is a crucial step to improve their volatility and chromatographic behavior. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which react with the amine group to form a less polar and more volatile derivative. sigmaaldrich.com

The separation in GC is achieved on a capillary column, with the choice of stationary phase depending on the polarity of the derivatives. The mass spectrometer detector provides not only quantitative information but also structural information based on the fragmentation pattern of the analyte, allowing for confident identification. sigmaaldrich.comnih.gov

Table 2: GC-MS Derivatization and Analysis Parameters

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | MTBSTFA, BSTFA, or other silylating agents |

| Reaction Conditions | Heating at a specific temperature for a defined time |

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped temperature program to separate compounds with different boiling points |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

This table outlines typical parameters for the GC-MS analysis of derivatized amines.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of (2,5-Difluorophenyl)isobutylamine and the identification of its potential metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. azom.com For (2,5-Difluorophenyl)isobutylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the ratio of protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. researchgate.net While less sensitive than ¹H NMR, it provides crucial information about the carbon skeleton. researchgate.net

¹⁹F NMR: Is particularly informative for fluorinated compounds. nih.gov It provides the chemical shifts of the fluorine atoms, which are highly sensitive to their electronic environment, and shows couplings to neighboring protons and carbons. nih.gov

Table 3: Predicted NMR Chemical Shifts for (2,5-Difluorophenyl)isobutylamine | Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | |---|---|---| | ¹H | Aromatic Protons | 6.8 - 7.2 | Multiplet | | | CH₂ | 2.6 - 2.9 | Doublet | | | CH | 1.8 - 2.1 | Multiplet | | | CH₃ | 0.9 - 1.1 | Doublet | | | NH₂ | 1.0 - 2.0 | Broad Singlet | | ¹³C | Aromatic C-F | 155 - 160 | Doublet | | | Aromatic C-H | 114 - 118 | Multiplet | | | Aromatic C-C | 128 - 132 | Singlet | | | CH₂ | 45 - 50 | Singlet | | | CH | 28 - 32 | Singlet | | | CH₃ | 20 - 24 | Singlet | | ¹⁹F | Aromatic F | -115 to -125 | Multiplet |

This table provides an estimation of the expected NMR chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of (2,5-Difluorophenyl)isobutylamine, which in turn allows for the unambiguous determination of its elemental composition. masonaco.org This high mass accuracy (typically <5 ppm) is crucial for confirming the identity of the compound and for identifying unknown metabolites. masonaco.orgijpras.com

When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful tool for metabolic studies. ufz.de After administration of the parent compound, biological samples can be analyzed to detect and identify metabolites. ijpras.com The accurate mass measurement of the metabolite ions allows for the determination of their elemental formulas, and tandem mass spectrometry (MS/MS) experiments provide fragmentation data that helps to elucidate their structures. ijpras.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of (2,5-Difluorophenyl)isobutylamine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. vscht.cznih.gov For (2,5-Difluorophenyl)isobutylamine, characteristic absorption bands would be expected for the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, C-F stretches of the fluorinated ring, and aromatic C=C bending vibrations. libretexts.orgresearchgate.net

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1500 - 1600 |

This table shows the expected regions for key functional group absorptions in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in (2,5-Difluorophenyl)isobutylamine will exhibit characteristic absorption bands in the UV region, typically around 260-270 nm. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a useful tool for quantitative analysis, particularly in HPLC detection.

Chiral Separation and Enantiomeric Purity Determination

The stereochemistry of (2,5-Difluorophenyl)isobutylamine is a critical aspect of its profile, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological effects. Therefore, the separation of its enantiomers and the determination of enantiomeric purity are of paramount importance. eijppr.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective method for this purpose. nih.gov

The direct approach to chiral separation involves the use of a CSP, which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities. eijppr.com This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation and quantification.

Several types of CSPs are commercially available and have been successfully used for the separation of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power for a wide range of racemates. windows.netnih.gov Pirkle-type CSPs, which are based on the principle of π-π interactions, hydrogen bonding, and steric effects, are also highly effective for the separation of chiral molecules, including amines. eijppr.comredalyc.org

The choice of the appropriate CSP and chromatographic conditions is crucial for achieving successful enantioseparation. A systematic screening of different CSPs and mobile phases is often necessary to identify the optimal conditions for the resolution of (2,5-Difluorophenyl)isobutylamine enantiomers. windows.net Mobile phases in normal-phase, reversed-phase, or polar organic modes can be employed, often with the addition of acidic or basic modifiers to improve peak shape and resolution. windows.net

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is typically achieved by integrating the peak areas of the two enantiomers in the chromatogram. mdpi.com For accurate quantification, the method must be validated to ensure linearity, precision, and accuracy. mdpi.com In some cases, derivatization of the amine with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. mdpi.comkoreascience.kr However, direct chiral HPLC is generally preferred due to its simplicity and reduced risk of racemization during sample preparation. nih.gov

Table 1: Chiral Stationary Phases for the Separation of Chiral Amines

| CSP Type | Principle of Separation | Common Applications |

| Polysaccharide-based (e.g., Cellulose, Amylose) | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions. | Broad applicability for a wide range of chiral compounds, including amines. |

| Pirkle-type (e.g., Whelk-O1) | π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance. | Separation of π-acidic or π-basic compounds, including aromatic amines. |

| Protein-based (e.g., AGP, BSA) | Hydrophobic and polar interactions within the protein's chiral binding sites. | Separation of a wide variety of chiral drugs. |

| Macrocyclic Antibiotic (e.g., Vancomycin, Teicoplanin) | Complex formation through hydrogen bonding, ionic interactions, and steric repulsion. | Separation of chiral acids, amines, and amino acids. |

Quantitative Analytical Methods for In Vitro Studies

In vitro studies, such as those investigating metabolic stability, enzyme inhibition, or cellular transport, are essential for characterizing the pharmacological profile of (2,5-Difluorophenyl)isobutylamine. nih.govnih.gov Accurate and sensitive quantitative analytical methods are required to measure the concentration of the compound in various in vitro matrices, such as cell lysates, microsomal fractions, and culture media. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological samples due to its high selectivity, sensitivity, and wide dynamic range. nih.govmdpi.com An LC-MS/MS method for (2,5-Difluorophenyl)isobutylamine would typically involve the following steps:

Sample Preparation: This step aims to extract the analyte from the complex in vitro matrix and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The extracted sample is injected into an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the analyte from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule of (2,5-Difluorophenyl)isobutylamine is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Method validation is a critical component of developing a reliable quantitative assay. The validation process ensures that the method is accurate, precise, and reproducible for its intended purpose. Key validation parameters are summarized in the table below.

Table 2: Key Parameters for the Validation of a Quantitative Bioanalytical Method

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; CV and accuracy within specified limits |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

By employing these advanced analytical methodologies, researchers can obtain reliable and accurate data on the chiral properties and in vitro behavior of (2,5-Difluorophenyl)isobutylamine, which is essential for its further development and application.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Diverse Fluorinated Isobutylamine (B53898) Scaffolds

The biological properties of a molecule can be significantly modulated by altering its structure. Consequently, the development of novel and efficient synthetic routes to create a diverse library of fluorinated isobutylamine analogues is a critical research frontier. Traditional synthetic methods often have limitations in terms of substrate scope, functional group tolerance, and the stage at which fluorination can be introduced.

Future research will likely focus on late-stage fluorination techniques, which allow for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. This approach is highly valuable for rapidly generating structural diversity. Advances in catalytic fluorination are central to this effort. Methodologies employing transition metal catalysts, organocatalysts, and photocatalysts are enabling the site-selective incorporation of fluorine under milder conditions. For instance, the development of chiral catalysts facilitates the enantioselective synthesis of specific stereoisomers, which is crucial as the biological activity of chiral molecules can differ significantly.

Integration of Artificial Intelligence and Machine Learning in Predicting (2,5-Difluorophenyl)isobutylamine Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. harvard.edu These computational tools can be powerfully applied to predict the biological interactions and physicochemical properties of (2,5-Difluorophenyl)isobutylamine and its derivatives.

Machine learning algorithms, such as graph neural networks, can be trained on large datasets of known molecule-protein interactions to predict the binding affinity of novel compounds for specific biological targets. denovobiolabs.com This allows researchers to computationally screen vast virtual libraries of (2,5-Difluorophenyl)isobutylamine analogues to identify candidates with the highest probability of desired activity. Furthermore, AI models can predict crucial pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize compounds with a higher likelihood of success in later developmental stages. denovobiolabs.com This predictive power significantly reduces the time and cost associated with experimental screening. harvard.edu

| AI/ML Application | Description | Relevance to (2,5-Difluorophenyl)isobutylamine |

| Virtual Screening | Uses algorithms to predict the binding of large libraries of compounds to a biological target. | Rapidly identifies potential protein targets for the compound and its analogues. |

| Property Prediction | ML models predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. denovobiolabs.com | Forecasts the drug-like potential and potential liabilities of new derivatives before synthesis. |

| De Novo Design | Generative AI models design entirely new molecules optimized for specific properties. | Creates novel fluorinated isobutylamine scaffolds with enhanced potency or improved safety profiles. |

| Synthesis Planning | AI algorithms predict optimal and cost-effective chemical synthesis routes. | Streamlines the production of diverse analogues for experimental testing. |

Exploration of (2,5-Difluorophenyl)isobutylamine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, thereby enabling the study of that target's function in biological systems. The intrinsic properties of the fluorine atoms in (2,5-Difluorophenyl)isobutylamine make it an excellent candidate for development as a chemical probe, particularly for use with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹⁹F nucleus is 100% naturally abundant and has high NMR sensitivity. acs.org Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR spectrum of a biological sample containing a fluorinated probe will be free of background signals. acs.org When (2,5-Difluorophenyl)isobutylamine binds to a target protein, the local chemical environment around the fluorine atoms changes, resulting in a detectable shift in the ¹⁹F NMR signal. acs.org This label-free approach allows researchers to:

Confirm direct binding to a target protein.

Screen for other molecules that may compete for the same binding site.

Study conformational changes in the protein that occur upon binding. acs.org

This utility makes (2,5-Difluorophenyl)isobutylamine a potentially powerful tool for target validation and for elucidating the molecular mechanisms of protein function.

Advanced Spectroscopic Techniques for Investigating Molecular Interactions in Real-Time

A deep understanding of how a molecule interacts with its biological target requires detailed information about the kinetics and thermodynamics of the binding event. Advanced spectroscopic techniques provide these insights in real-time and without the need for labels. technologynetworks.com

Surface Plasmon Resonance (SPR) is an optical technique that measures the binding between a molecule in solution (the analyte) and a molecule immobilized on a sensor surface (the ligand). denovobiolabs.com By flowing a solution of (2,5-Difluorophenyl)isobutylamine over a sensor chip with an immobilized target protein, SPR can provide precise, real-time data on how fast the molecules bind (association rate) and how quickly they separate (dissociation rate), which are used to calculate the binding affinity. denovobiolabs.comsygnaturediscovery.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating (2,5-Difluorophenyl)isobutylamine into a solution containing a target protein, ITC can determine a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comresearchgate.net This includes the binding affinity (K_D), stoichiometry (how many drug molecules bind to one protein molecule), and the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction. harvard.edumalvernpanalytical.com

As previously mentioned, ¹⁹F NMR Spectroscopy is exceptionally well-suited for studying fluorinated compounds. It can provide residue-specific information about binding events and is sensitive to changes in the local environment of the fluorine atoms, offering a powerful method to observe protein-ligand interactions directly in solution. nih.govnih.gov

| Technique | Principle | Key Information Obtained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon molecular binding. denovobiolabs.com | Binding kinetics (k_on, k_off), Binding affinity (K_D). sygnaturediscovery.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. wikipedia.orgiaanalysis.com | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). malvernpanalytical.com |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Detects changes in the magnetic environment of fluorine nuclei upon binding. acs.org | Direct binding evidence, Ligand-induced conformational changes, Binding site mapping. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-difluorophenyl)isobutylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 2,5-difluorobenzaldehyde with isobutylamine using sodium cyanoborohydride or catalytic hydrogenation. Solvent choice (e.g., methanol or THF) and pH control (buffered conditions) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity, with HPLC analysis (C18 column, acetonitrile/water mobile phase) recommended for quality assessment. Reaction temperature (25–60°C) and stoichiometric ratios (1:1.2 aldehyde:amine) significantly impact yield, as excess aldehyde may lead to imine oligomerization.

Q. What spectroscopic techniques are most effective for characterizing (2,5-difluorophenyl)isobutylamine, and how should data interpretation account for structural features like fluorine substituents?

- Methodological Answer :

- ¹H NMR : Expect splitting patterns due to coupling with adjacent fluorine atoms (e.g., aromatic protons adjacent to F substituents show coupling ~8–12 Hz).

- ¹⁹F NMR : Direct analysis of fluorine environments (δ ~-110 to -120 ppm for ortho/para F in aromatic systems).

- LC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺, with fragmentation patterns confirming the isobutylamine sidechain.

- FT-IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds validate structural integrity.

Q. What safety protocols should be implemented when handling (2,5-difluorophenyl)isobutylamine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption via silica gel or vermiculite .

Advanced Research Questions

Q. How can researchers investigate the potential kinase inhibition properties of (2,5-difluorophenyl)isobutylamine derivatives, and what in vitro/in vivo models are appropriate?

- Methodological Answer :

- In Vitro Assays : Use TRK kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant TrkA/B/C proteins. Compare IC₅₀ values against positive controls (e.g., entrectinib) .

- Cell-Based Models : Test antiproliferative effects in Trk-fusion-positive cancer lines (e.g., KM12 colorectal carcinoma) using MTT assays. Validate target engagement via Western blotting for phosphorylated Trk.

- In Vivo Models : Employ xenograft mouse models with Trk-driven tumors, monitoring tumor volume and metastasis via bioluminescence imaging.

Q. What strategies can resolve contradictions in reported pharmacological activity data for fluorinated phenylalkylamine derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine substitution patterns vs. IC₅₀ values). Use statistical tools (ANOVA, regression) to account for variables like assay conditions (pH, ATP concentration).

- Structural Validation : Re-evaluate compound purity (HPLC, elemental analysis) and stereochemistry (chiral chromatography) to rule out batch-specific discrepancies.

- Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency across different Trk kinase conformations .

Q. How does the electronic effect of 2,5-difluorophenyl substitution influence the molecular interactions of isobutylamine derivatives with biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine substituents decrease electron density on the phenyl ring, enhancing hydrogen bonding with kinase active sites (e.g., backbone NH of Met in TrkA).

- DFT Calculations : Compute electrostatic potential maps to visualize charge distribution and predict binding affinity.

- SAR Studies : Compare activity of mono-/di-fluorinated analogs to isolate electronic vs. steric contributions. For example, 2,5-difluoro derivatives show improved Trk inhibition over 3,4-difluoro isomers due to optimal dipole alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.